molecular formula C7H7N3O B12973258 3-Amino-1H-indazol-7-ol

3-Amino-1H-indazol-7-ol

Cat. No.: B12973258
M. Wt: 149.15 g/mol
InChI Key: OPFWRHRDSQGVAN-UHFFFAOYSA-N
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Description

3-Amino-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position and a hydroxyl group at the 7-position makes this compound a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free conditions are often explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .

Scientific Research Applications

3-Amino-1H-indazol-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by affecting the p53/MDM2 pathway and inhibiting Bcl2 family members . This leads to the activation of caspases and the subsequent execution of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-indazol-7-ol stands out due to the presence of both an amino group and a hydroxyl group, which confer unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-1H-indazol-7-ol

InChI

InChI=1S/C7H7N3O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H3,8,9,10)

InChI Key

OPFWRHRDSQGVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2N

Origin of Product

United States

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